molecular formula C10H18FN3O2 B13955185 Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- CAS No. 33024-36-1

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-

Cat. No.: B13955185
CAS No.: 33024-36-1
M. Wt: 231.27 g/mol
InChI Key: JHSQNRZJTAOPRU-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in medicinal chemistry, particularly as antineoplastic agents. The presence of the fluoroethyl and methylcyclohexyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Synthesis of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea: This step involves the reaction of 2-fluoroethylamine with 4-methylcyclohexyl isocyanate.

    Nitrosation: The resulting urea derivative is then subjected to nitrosation using sodium nitrite in the presence of hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups.

    Biology: Studied for its potential cytotoxic effects on cancer cells.

    Medicine: Investigated as a potential antineoplastic agent due to its ability to alkylate DNA.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
  • N-(2-Chloroethyl)-N-nitrosourea
  • N-(2-Bromoethyl)-N-nitrosourea

Uniqueness

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to the presence of the fluoroethyl group, which imparts increased lipophilicity and potential for enhanced cellular uptake. This makes it a promising candidate for further research in drug development.

Properties

CAS No.

33024-36-1

Molecular Formula

C10H18FN3O2

Molecular Weight

231.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea

InChI

InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)

InChI Key

JHSQNRZJTAOPRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N(CCF)N=O

Origin of Product

United States

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